molecular formula C17H12F3N3OS B2700326 N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide CAS No. 1795210-63-7

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide

Cat. No.: B2700326
CAS No.: 1795210-63-7
M. Wt: 363.36
InChI Key: PEEUENMULOCVTF-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a nicotinamide core substituted with a trifluoromethyl group and a phenyl ring bearing a methylthiazolyl moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiophenol with α-haloketones under basic conditions.

    Coupling with Phenyl Ring: The thiazole derivative is then coupled with a phenyl ring through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethylating agents like trifluoromethyl iodide.

    Formation of Nicotinamide Core: The final step involves the formation of the nicotinamide core through a condensation reaction between the substituted phenylthiazole and nicotinic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-(2-methylthiazol-4-yl)phenyl)-6-(trifluoromethyl)pyridine
  • **N-(2-(2-methylthiazol-4-yl)phenyl)-6-(trifluoromethyl)benzamide

Uniqueness

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide stands out due to its unique combination of a nicotinamide core with a trifluoromethyl group and a methylthiazolyl-substituted phenyl ring. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3OS/c1-10-22-14(9-25-10)12-4-2-3-5-13(12)23-16(24)11-6-7-15(21-8-11)17(18,19)20/h2-9H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEUENMULOCVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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